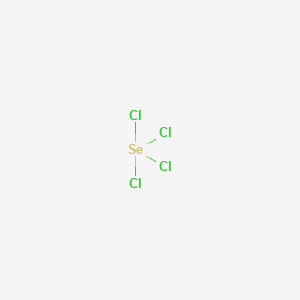

Ammonium tetrachlorocuprate(II) dihydrate

説明

Ammonium tetrachlorocuprate(II) dihydrate is a chemical compound that has been studied for its unique properties and potential applications. While the provided papers do not directly discuss ammonium tetrachlorocuprate(II) dihydrate, they do provide insights into related compounds that can help us infer certain aspects of its chemistry.

Synthesis Analysis

The synthesis of related compounds, such as methylammonium tetrachlorocuprate(II) dihydrate, involves a slow evaporation method at room temperature, which suggests a similar approach could be used for ammonium tetrachlorocuprate(II) dihydrate . The thermal decomposition of ammonium chloride tetrachlorozincate provides insights into the thermal stability and decomposition mechanisms of similar ammonium metal halide complexes .

Molecular Structure Analysis

The molecular structure of ammonium tetrachlorocuprate(II) dihydrate can be inferred from studies on similar compounds. For instance, the crystal and molecular structure of [N(2-ammoniumethyl)piperazinium]tetrachloromonobromocuprate(II) monohydrate shows a discrete square-pyramidal unit, which could be similar to the geometry around the copper(II) ion in ammonium tetrachlorocuprate(II) dihydrate .

Chemical Reactions Analysis

The chemical reactions of ammonium tetrachlorocuprate(II) dihydrate are not directly discussed in the provided papers. However, the synthesis and characterization of related compounds, such as methylammonium tetrachlorocuprate(II) dihydrate, suggest that the compound could undergo phase transitions at low temperatures due to the ordering of the ammonium group .

Physical and Chemical Properties Analysis

The physical and chemical properties of ammonium tetrachlorocuprate(II) dihydrate can be partially deduced from the characterization of similar compounds. For example, the thermal and IR spectral characterization of ammonium tetrabromocuprate(II) dihydrate indicates that such compounds exhibit first-order phase transitions at low temperatures and have characteristic IR spectra that can be used to identify chemical bond vibrations . The thermal decomposition studies of ammonium heptamolybdate(6-) tetrahydrate provide additional insights into the thermal behavior of ammonium metal halide hydrates .

科学的研究の応用

Infrared Spectroscopy

Ammonium tetrachlorocuprate(II) dihydrate has been studied for its unique infrared spectra characteristics. Oxton, Knop, and Falk (1976) investigated the infrared spectra of this compound, focusing on the isotopically isolated NH3D+ ion in it. They found that the ammonium ions in this compound are located at sites of S4 symmetry, which influences the spectral properties (Oxton, Knop, & Falk, 1976).

Crystal Synthesis and Characterization

The process of synthesizing and characterizing crystals of ammonium tetrachlorocuprate(II) dihydrate has been explored. Amirthaganesan, Kandhaswamy, and Dhandapani (2006, 2007) conducted studies to understand the crystal structure, thermal properties, and spectral characteristics of this compound. Their research emphasizes the importance of crystallography in understanding the structural properties of this compound (Amirthaganesan, Kandhaswamy, & Dhandapani, 2006), (Amirthaganesan, Kandhaswamy, & Dhandapani, 2007).

Magnetic Susceptibility

Jeter and Hatfield (1972) investigated the magnetic susceptibilities of ammonium tetrachlorocuprate(II) dihydrate, revealing insights into weak spin-spin coupling and electron paramagnetic resonance spectra. This research contributes to the understanding of the magnetic properties of compounds containing copper(II) (Jeter & Hatfield, 1972).

Starch Cupration

Research by Staroszczyk (2011) highlighted the cupration of granular potato starch with ammonium tetrachlorocuprate(II). This study provides insights into the chemical modification of starch and its potential applications in food chemistry and material science (Staroszczyk, 2011).

Reactivity and Stability of Organocuprates

Golubeva, Gromov, and Zhidomirov (2011) utilized DFT calculations to study the structure and reactivity of organocuprates(II), using ammonium tetrachlorocuprate as a reference. This research is significant for understanding the stability and reactivity of organocuprate compounds (Golubeva, Gromov, & Zhidomirov, 2011).

Thermochromic Compounds

Mande, Ghalsasi, and Navamoney (2015) synthesized and characterized thermochromic compounds containing ammonium tetrachlorocuprate(II), demonstrating temperature-dependent structural phase transitions. This research is important for the development of thermochromic materials and their potential applications (Mande, Ghalsasi, & Navamoney, 2015).

Safety And Hazards

Ammonium tetrachlorocuprate(II) dihydrate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

特性

IUPAC Name |

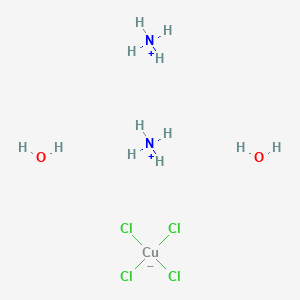

diazanium;tetrachlorocopper(2-);dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Cu.2H3N.2H2O/h4*1H;;2*1H3;2*1H2/q;;;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMDTWKBBWCWNN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].O.O.Cl[Cu-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4CuH12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium tetrachlorocuprate(II) dihydrate | |

CAS RN |

10060-13-6 | |

| Record name | Ammonium tetrachlorocuprate(II) dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。